molecular formula C9H16N2O5S B1215498 N-Acetylcystathionine CAS No. 20619-80-1

N-Acetylcystathionine

Cat. No.: B1215498
CAS No.: 20619-80-1
M. Wt: 264.3 g/mol
InChI Key: QWACVTVBTRSCRL-PKPIPKONSA-N
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Description

N-Acetylcystathionine is a derivative of the amino acid cysteine, characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule. This compound is known for its role in various biochemical processes and its potential therapeutic applications. It is a metabolite found in humans and other species, indicating its biological significance .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylcystathionine can be synthesized through the condensation of homocysteine thiolactone hydrochloride with N-acetyldehydroalanine . This method involves the use of specific reagents and controlled reaction conditions to ensure the successful formation of the compound.

Industrial Production Methods: A novel green preparation process has been developed for the efficient and environmentally friendly production of this compound. This process combines organic synthesis, electrochemical reduction, and electrodialysis technology. The method involves the acetylation of L-cystine to form N,N’-diacetyl-L-cystine, followed by electrochemical reduction to produce this compound. This approach avoids racemization and oxidation of intermediate products, ensuring high product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions: N-Acetylcystathionine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the thiol and acetyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to form disulfides.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce disulfides back to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols can replace the acetyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can regenerate the thiol group.

Mechanism of Action

N-Acetylcystathionine exerts its effects primarily through its role as a precursor to cysteine and glutathione. The thiol group in this compound can directly scavenge reactive oxygen species, thereby reducing oxidative stress. Additionally, it replenishes intracellular glutathione levels, which is crucial for detoxifying harmful substances and maintaining cellular redox balance .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions and pathways. Its ability to act as both an antioxidant and a precursor to other important biomolecules makes it a versatile compound with significant therapeutic potential.

Properties

IUPAC Name

(2S)-4-(2-acetamido-2-carboxyethyl)sulfanyl-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-5(12)11-7(9(15)16)4-17-3-2-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWACVTVBTRSCRL-PKPIPKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(CSCC[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942805
Record name S-{2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylcystathionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20619-80-1
Record name S-(L-2-(Acetylamino)-2-carboxyethyl)-L-homocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-{2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylcystathionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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